![molecular formula C24H34 B12522216 1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] CAS No. 827596-77-0](/img/structure/B12522216.png)
1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected by a 2-methylpentane-2,4-diyl bridge, with each benzene ring further substituted by a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of benzene derivatives with a suitable alkylating agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The final product is purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The benzene rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or hydroxylated derivatives.
Scientific Research Applications
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, materials, and additives for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known compound with structural similarities, used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Another related compound, often used as an alternative to bisphenol A in various applications.
Bisphenol F: Similar in structure and used in the production of epoxy resins and other materials.
Uniqueness
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] is unique due to its specific substitution pattern and the presence of the 2-methylpentane-2,4-diyl bridge. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
827596-77-0 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-[2-methyl-4-(3-propan-2-ylphenyl)pentan-2-yl]-3-propan-2-ylbenzene |
InChI |
InChI=1S/C24H34/c1-17(2)20-10-8-12-22(14-20)19(5)16-24(6,7)23-13-9-11-21(15-23)18(3)4/h8-15,17-19H,16H2,1-7H3 |
InChI Key |
WCRWIVGFSWPXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CC(C)(C)C2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


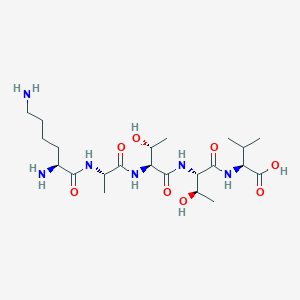
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
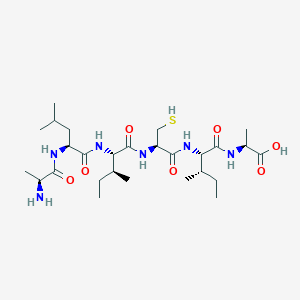
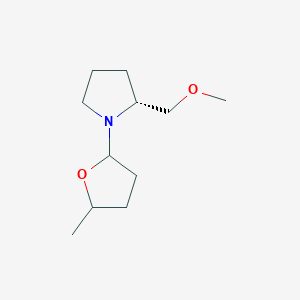
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

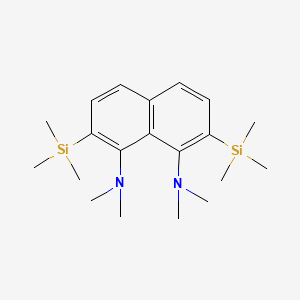
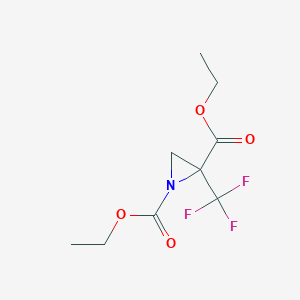
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
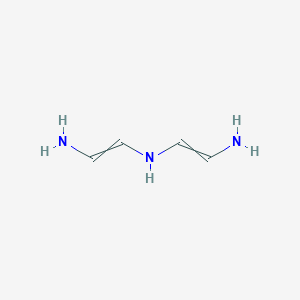
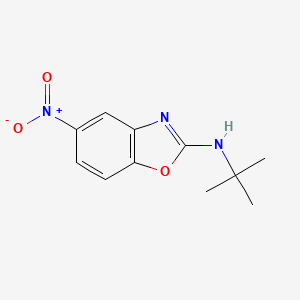
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)
